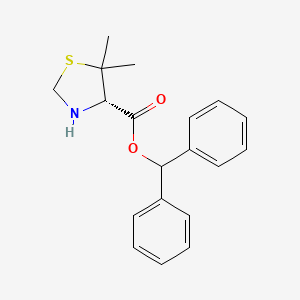
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of diphenylmethyl chloride with (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions and can lead to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the carboxylate group.
Substitution: The diphenylmethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The diphenylmethyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with a similar diphenylmethyl group but lacking the thiazolidine ring.
Modafinil: Contains a diphenylmethyl moiety and is used as a cognitive enhancer.
Pyrrolidine Derivatives: Compounds with a similar five-membered ring structure but different substituents.
Uniqueness
Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the diphenylmethyl group and the thiazolidine ring. This combination imparts specific chemical and biological properties that are not found in simpler compounds like diphenylmethane or other thiazolidine derivatives .
Properties
CAS No. |
85091-08-3 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzhydryl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C19H21NO2S/c1-19(2)17(20-13-23-19)18(21)22-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t17-/m0/s1 |
InChI Key |
IDOIQOIJCFLTJV-KRWDZBQOSA-N |
Isomeric SMILES |
CC1([C@@H](NCS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(NCS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
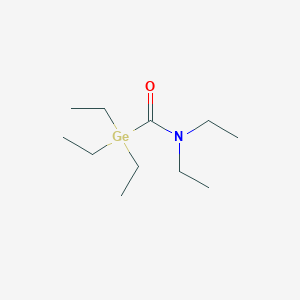
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
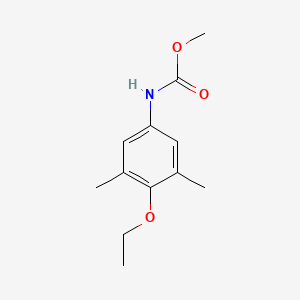
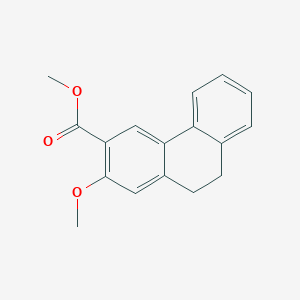

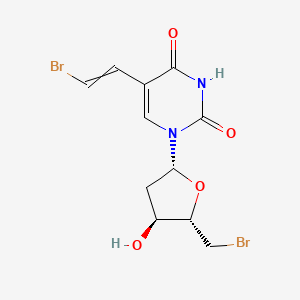
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
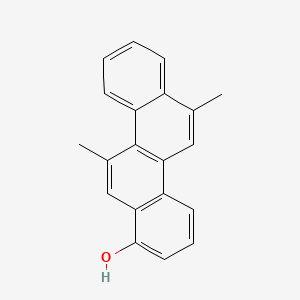
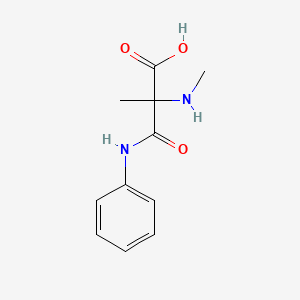
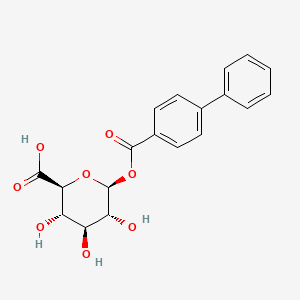
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
